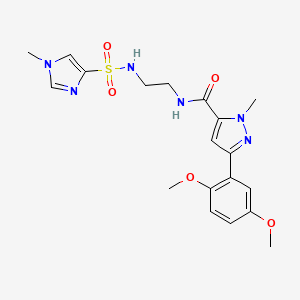
3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H24N6O5S and its molecular weight is 448.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(2,5-Dimethoxyphenyl)-1-methyl-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in oncology and inflammation. This article explores its synthesis, biological evaluation, and mechanisms of action based on recent studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent modifications to introduce the dimethoxyphenyl and sulfonamide groups. Various methodologies have been explored in literature to optimize yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including our compound of interest. The following table summarizes key findings regarding its efficacy against various cancer cell lines:
These findings indicate that the compound exhibits significant antiproliferative effects across multiple cancer types, suggesting a broad spectrum of activity.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It effectively halts the cell cycle at specific phases, preventing further proliferation.
- Kinase Inhibition : The compound acts as an inhibitor for various kinases, including Aurora-A and CDK2, which are crucial for cell division and growth.
Case Studies
A notable case study involved the evaluation of this compound in vivo using xenograft models. The results demonstrated a significant reduction in tumor size compared to control groups, reinforcing its potential as an effective anticancer agent.
Study Example
In a study published in ACS Omega, researchers synthesized a series of pyrazole derivatives and evaluated their biological activities. Compound this compound was among those tested, showing promising results against aggressive cancer cell lines with low IC50 values indicating high potency .
Safety and Toxicology
While exploring the biological activity, it is crucial to consider the safety profile of the compound. Preliminary toxicity assessments indicate that it may cause skin irritation and has moderate acute oral toxicity . Further studies are necessary to establish comprehensive safety data.
Propiedades
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-methyl-N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O5S/c1-24-11-18(21-12-24)31(27,28)22-8-7-20-19(26)16-10-15(23-25(16)2)14-9-13(29-3)5-6-17(14)30-4/h5-6,9-12,22H,7-8H2,1-4H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGQQRLOFQYZJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=CC(=NN2C)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














